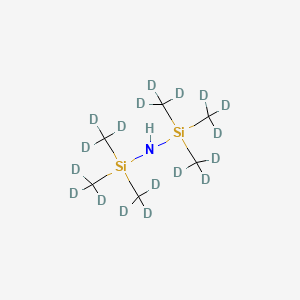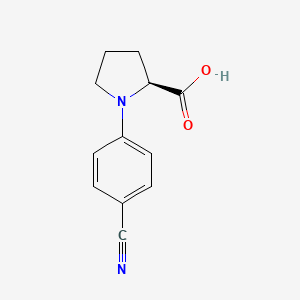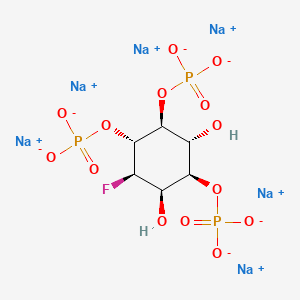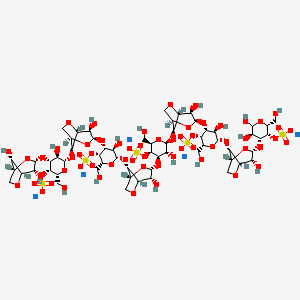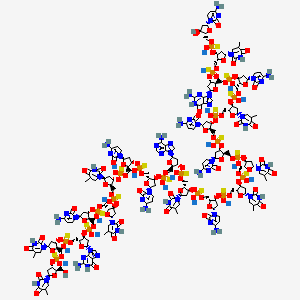
Meprobamate-d7 (100 μg/mL in Methanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS . Meprobamate is categorized as a sedative and is a metabolite of carisoprodol . It is marketed under the trade names Milltown, Meprospan, and Equanil, and is used for the treatment of anxiety and muscle spasms .
Molecular Structure Analysis
The molecular formula of Meprobamate-d7 is C9H11D7N2O4 . The InChI code is InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 .Physical And Chemical Properties Analysis
Meprobamate-d7 has a molecular formula of C9H11D7N2O4 and a formula weight of 225.3 . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml) .Applications De Recherche Scientifique
Pharmacological Properties : Meprobamate has been identified as a tranquilizer with muscle relaxant action, showing properties such as anticonvulsant action and a taming effect on animals (Powell, Mann, & Kaye, 1958). It acts on voluntary skeletal muscles and exhibits specific pharmacological effects that are central to its use in clinical psychiatry.
Analytical Applications : In a study by Ryan, Mcgonigle, and Konieczny (1971), Meprobamate was analyzed using infrared spectrophotometry, demonstrating its potential in quantitative analytical applications (Ryan, Mcgonigle, & Konieczny, 1971). This points to the feasibility of using advanced analytical methods for studying Meprobamate and its derivatives.
Neuropharmacological Studies : Meprobamate's effects on the central nervous system, particularly on neurotransmitter activity and receptor interaction, have been extensively studied. For example, Phillis and Delong (1984) explored its interaction with adenosine in rat cortical neurons (Phillis & Delong, 1984). Such studies may offer insights into the mechanisms of action of Meprobamate derivatives like Meprobamate-d7.
Clinical Research : Extensive research has been conducted on the clinical application of Meprobamate, particularly in the treatment of anxiety and tension states, as reported by authors like Osinski (1957) (Osinski, 1957). Understanding these applications can provide a background for the broader therapeutic potential of Meprobamate and its derivatives.
Toxicological Studies : Studies such as the one by Kintz and Mangin (1993), which detail the determination of Meprobamate in biological samples, highlight the drug's relevance in forensic science and toxicology (Kintz & Mangin, 1993).
Safety And Hazards
Propriétés
Numéro CAS |
1435933-83-7 |
|---|---|
Nom du produit |
Meprobamate-d7 (100 μg/mL in Methanol) |
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
225.296 |
Nom IUPAC |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |
Clé InChI |
NPPQSCRMBWNHMW-SSQNFVSCSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Synonymes |
2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




